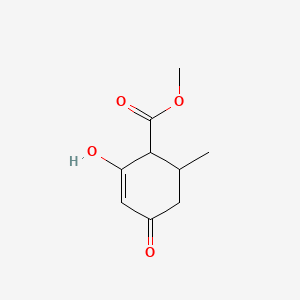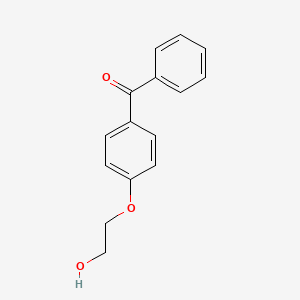
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Overview
Description
4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (4-HEPM) is an organic compound that has recently been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 214.25 g/mol and a melting point of 129-130 °C. 4-HEPM is used as a reagent in synthesis reactions, and its applications in scientific research are being explored due to its ability to act as a catalyst in various reactions.
Scientific Research Applications
Herbicidal Activity
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone derivatives have been explored for their potential in agriculture, particularly as herbicides. The design and synthesis of aryl-naphthyl methanone derivatives, akin to the structure of interest, have shown promising herbicidal activity. These compounds act by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in the biosynthesis of plastoquinones and tocopherols, which are essential for plant growth. The study identified several compounds with effective post-emergence herbicidal properties, underscoring the potential of these derivatives in agricultural applications (Fu et al., 2019).
Anticancer Properties
Research into the anticancer properties of phenylmethanone derivatives, including compounds structurally related to (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, has been significant. These studies have identified mechanisms through which these compounds induce cell death in cancer cells. For example, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound in the phenstatin family, has been shown to inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and trigger apoptosis in leukemia cells. This indicates a potential avenue for the development of new anticancer therapies based on the manipulation of phenylmethanone structures (Magalhães et al., 2013).
Antioxidant Activity
Derivatives of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone have been investigated for their antioxidant properties. A study synthesizing and analyzing the antioxidant capacities of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives revealed that these compounds possess significant radical scavenging activities. They were compared to standard antioxidants, and the results indicated that these new compounds, with multiple phenolic hydroxyl groups, could serve as potent antioxidants. This suggests their potential utility in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Chemical Synthesis and Structural Studies
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone and its derivatives have also been subjects of interest in chemical synthesis and structural analysis. Studies have focused on developing novel synthetic pathways and understanding the crystal structures of these compounds. For instance, research on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives using a similar starting material highlights innovative approaches to synthesizing complex molecules. Additionally, structural studies, such as those on 2,3,4-Trihydroxybenzophenone monohydrate, provide insight into the molecular configurations and intermolecular interactions of phenylmethanone derivatives, contributing to the broader understanding of their chemical behavior (Largeron & Fleury, 1998); (Okabe & Kyoyama, 2002).
properties
IUPAC Name |
[4-(2-hydroxyethoxy)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTLMFABGCHLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933315 | |
| Record name | [4-(2-Hydroxyethoxy)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone | |
CAS RN |
14814-17-6 | |
| Record name | 4-(2-Hydroxyethoxy)benzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14814-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-(2-hydroxyethoxy)phenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(2-Hydroxyethoxy)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2-hydroxyethoxy)phenyl](phenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

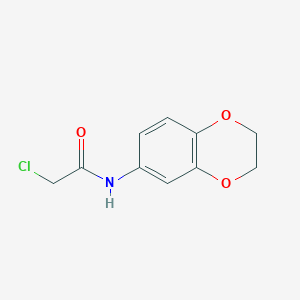
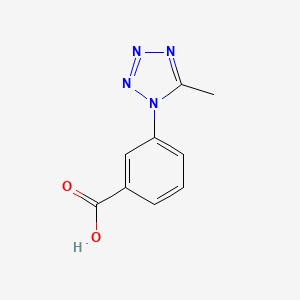
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)
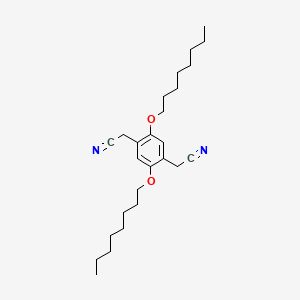
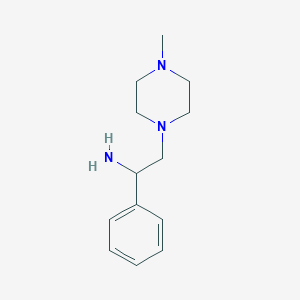
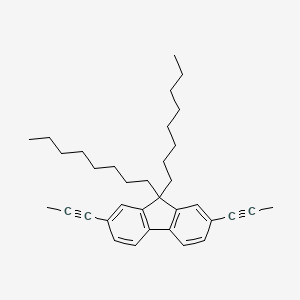
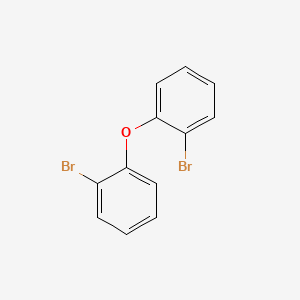
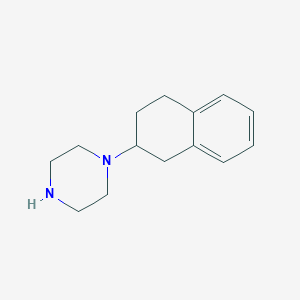
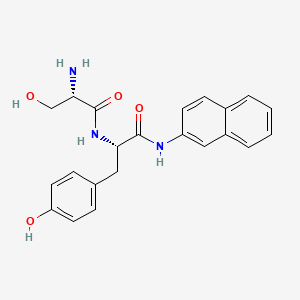
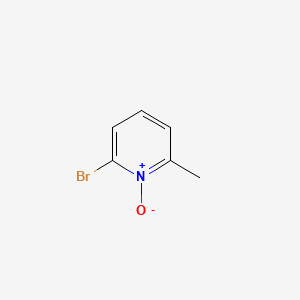
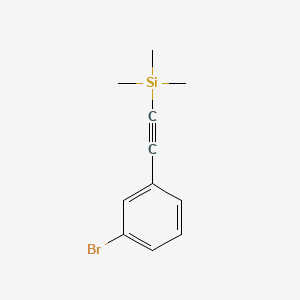
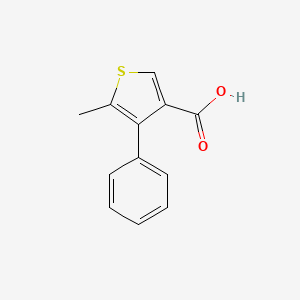
![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)
